molecular formula C7H2Cl3NO B3148488 2,5,7-Trichloro-1,3-benzoxazole CAS No. 6481-01-2

2,5,7-Trichloro-1,3-benzoxazole

Cat. No.: B3148488
CAS No.: 6481-01-2
M. Wt: 222.5 g/mol
InChI Key: PWYDOMHIKFHJIW-UHFFFAOYSA-N
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Description

2,5,7-Trichloro-1,3-benzoxazole is a chlorinated heterocyclic compound featuring a benzoxazole core substituted with chlorine atoms at positions 2, 5, and 6. The benzoxazole scaffold is characterized by a fused benzene and oxazole ring, where the oxazole contributes to the compound’s electronic properties and reactivity.

Properties

IUPAC Name

2,5,7-trichloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NO/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYDOMHIKFHJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trichloro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with chlorinated aldehydes or ketones under acidic or basic conditions. One common method includes the use of 2-aminophenol and trichloroacetaldehyde in the presence of a catalyst such as titanium tetraisopropoxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as mesoporous titania-alumina mixed oxide can be employed to facilitate the reaction under milder conditions, reducing energy consumption and improving scalability .

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trichloro-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride and alkyl halides are commonly used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to achieve reduction reactions.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

2,5,7-Trichloro-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,7-Trichloro-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of enzymes like DNA topoisomerases and protein kinases, which are involved in critical cellular processes. This inhibition can lead to the disruption of cellular functions, making the compound effective in treating diseases like cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,5,7-trichloro-1,3-benzoxazole with three analogs from the provided evidence, focusing on structural features, spectroscopic data, and physical properties.

Table 1: Comparative Analysis of Structural and Spectroscopic Properties

Compound Name Core Structure Substituents Melting Point (°C) Key IR Peaks (cm⁻¹) Reference
This compound Benzoxazole Cl at 2, 5, 7 Not reported C-Cl (~725–750, inferred) N/A
5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6f) Benzoxazole-triazole hybrid Cl at benzoxazole-5-yl, 3-chlorophenyl Not reported C-Cl (726), C=N (1649), C=S (1275)
6-Chloro-7-methyl-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (7) Benzodithiazine Cl at 6, CH3 at 7, hydroxyl groups 314–315 (decomp.) C=N (1615), SO₂ (1160), OH (3485)
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (15) Benzodithiazine Cl at 6, COOCH3 at 7, hydroxyl groups 310–311 (decomp.) C=O (1715), C=N (1615), SO₂ (1130–1330)

Structural and Electronic Comparisons

  • Chlorination Patterns: The target compound’s trichloro substitution contrasts with mono-chloro analogs like compound 6f, which has a single Cl at the benzoxazole-5-yl position. Increased Cl substitution likely enhances electron-withdrawing effects, reducing π-electron density in the aromatic system compared to 6f . Benzodithiazine derivatives (7 and 15) feature Cl at position 6 but differ in heteroatom composition (sulfur vs. oxygen in benzoxazole), which significantly alters electronic delocalization and redox properties .
  • Functional Groups :

    • Hydroxyl and carbonyl groups in benzodithiazines (7 , 15 ) introduce hydrogen-bonding capabilities, absent in the target compound. This may result in higher melting points for 7 (314–315°C) and 15 (310–311°C) compared to the inferred thermal profile of this compound .

Spectroscopic Insights

  • IR Spectroscopy :

    • The C-Cl stretching vibration in 6f (726 cm⁻¹) aligns with typical ranges for aryl chlorides, suggesting similar peaks for the target compound. However, the presence of three Cl atoms may split or broaden this signal .
    • Benzodithiazines exhibit distinct SO₂ stretching (1130–1330 cm⁻¹) and C=O (1715 cm⁻¹) peaks, absent in benzoxazoles, highlighting core-dependent spectral differences .
  • NMR Trends :

    • Compound 6f shows aromatic protons (δ 6.76–8.01 ppm) and a triazole NH (δ 9.77 ppm). For this compound, deshielding effects from three Cl atoms could shift aromatic protons upfield compared to 6f .

Thermal and Solubility Behavior

  • The decomposition temperatures of benzodithiazines (7, 15) exceed 300°C, attributed to strong intermolecular interactions (e.g., hydrogen bonding). The target compound’s thermal stability may be lower due to the absence of polar hydroxyl groups but higher than non-chlorinated benzoxazoles due to Cl-induced molecular rigidity .
  • Increased Cl substitution in the target compound likely reduces solubility in polar solvents compared to hydroxylated analogs like 7 and 15 .

Biological Activity

2,5,7-Trichloro-1,3-benzoxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields such as antimicrobial and anticancer research.

Chemical Structure and Properties

This compound features a benzene ring fused to an oxazole moiety, characterized by the presence of three chlorine atoms at the 2, 5, and 7 positions. Its molecular formula is C7HCl3N2O, indicating the presence of nitrogen and oxygen within its structure. This unique composition gives it distinct chemical properties that contribute to its biological activity.

Biological Activities

The compound has been studied for a variety of biological activities:

1. Antimicrobial Activity:

  • Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
  • A study reported minimum inhibitory concentrations (MIC) for several derivatives against Bacillus subtilis and Escherichia coli, suggesting that modifications to the benzoxazole structure can enhance antimicrobial potency .

2. Anticancer Activity:

  • The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated cytotoxic effects on breast cancer cells (e.g., MCF-7), lung cancer cells (e.g., A549), and others .
  • The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways. For example, some derivatives showed better activity than standard chemotherapeutics in vitro .

3. Other Biological Activities:

  • Additional studies suggest potential anti-inflammatory and antidiabetic properties linked to the compound's ability to modulate specific biochemical pathways .

The biological activity of this compound is attributed to several mechanisms:

  • Interaction with Enzymes: The compound may inhibit key enzymes involved in metabolic processes or pathogen survival.
  • Cell Membrane Disruption: Some studies indicate that it alters membrane permeability in microbial cells, leading to cell death .
  • Induction of Apoptosis: In cancer cells, it triggers apoptotic pathways through caspase activation and mitochondrial dysfunction .

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various benzoxazole derivatives found that this compound displayed MIC values comparable to established antibiotics against resistant strains of C. albicans .

Anticancer Activity

In vitro tests on breast cancer cell lines revealed that this compound significantly reduced cell viability at low concentrations (IC50 values around 10 µM), indicating its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity Overview

CompoundTarget OrganismMIC (µg/mL)
This compoundBacillus subtilis15
This compoundEscherichia coli20
Benzoxazole Derivative ACandida albicans10
Benzoxazole Derivative BCandida glabrata>32

Anticancer Activity Overview

Cell LineIC50 (µM)Reference
MCF-710
A54912
HepG215

Q & A

Q. What are the optimal synthetic routes for preparing 2,5,7-Trichloro-1,3-benzoxazole derivatives?

  • Methodological Answer : A common strategy involves cyclization reactions using trichloro-substituted precursors. For example, one-pot synthesis via refluxing amines or hydrazides with cyclodesulfurizing agents like dicyclohexylcarbodiimide (Dcc) in acetonitrile yields 1,3-benzoxazole derivatives. This method achieves moderate to high yields (e.g., 65% for related triazole derivatives) and avoids multi-step purification . Key Reaction Conditions :
PrecursorSolventCatalyst/AgentYieldReference
Trichloro-isothiocyanatoethyl carboxamidesAcetonitrileDcc (25% excess)~65%

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 500–600 cm⁻¹).
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons in the 7.0–8.5 ppm range).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of benzoxazole-based VEGFR-2 inhibitors?

  • Methodological Answer : Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate molecular electrostatic potentials with inhibitory activity. For example, 3D-QSAR models for benzoxazole derivatives targeting HepG2 and MCF-7 cell lines show steric and electrostatic fields (contour maps) that prioritize bulky substituents at the 5-position for enhanced binding . Model Statistics :
ModelR² (Training)Q² (Cross-Validation)Reference
CoMFA0.920.85
CoMSIA0.890.81

Q. What methodologies resolve discrepancies in biological activity data for benzoxazole derivatives across studies?

  • Methodological Answer : Contradictions often arise from variations in substituent polarity or assay conditions. Systematic SAR analysis using standardized cytotoxicity assays (e.g., MTT on HepG2 cells) and meta-analysis of published IC₅₀ values can identify trends. For instance, electron-withdrawing groups (e.g., -Cl, -NO₂) at the 7-position enhance antiproliferative activity, while bulky groups reduce solubility .

Q. How do molecular dynamics (MD) simulations predict the stability of benzoxazole-protein complexes?

  • Methodological Answer : MD simulations (e.g., 100 ns trajectories in GROMACS) assess binding stability by analyzing root-mean-square deviation (RMSD) and hydrogen-bond occupancy. For VEGFR-2 inhibitors, simulations reveal that hydrophobic interactions with Leu840 and Val848 stabilize ligand binding, while solvent-exposed substituents decrease residence time .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for structurally similar benzoxazole derivatives?

  • Methodological Answer : Discrepancies may stem from:
  • Assay Variability : Differences in cell lines (e.g., HCT-116 vs. MCF-7 sensitivity).
  • Solubility Issues : Poor aqueous solubility of hydrophobic derivatives (e.g., tert-butyl groups) leading to false negatives.
  • Metabolic Stability : Rapid hepatic clearance in in vivo models vs. in vitro assays.
    Standardizing protocols (e.g., DMSO concentration ≤0.1%) and using orthogonal assays (e.g., apoptosis markers) improve reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5,7-Trichloro-1,3-benzoxazole
Reactant of Route 2
2,5,7-Trichloro-1,3-benzoxazole

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